1-Fluoro-2-nitrobenzene
Description
Significance of Nitroaromatic and Fluorinated Compounds in Organic Synthesis
The importance of 1-fluoro-2-nitrobenzene (B31998) is rooted in the distinct and powerful properties of its constituent functional groups: the nitro group and the fluorine atom.
Nitroaromatic compounds are a cornerstone of modern organic synthesis. scispace.comresearchgate.net The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily transformed into a variety of other functional groups, most notably amines. scispace.comwikipedia.org This versatility makes nitroaromatics essential precursors for pharmaceuticals, dyes, agrochemicals, and materials. scispace.comresearchgate.netnumberanalytics.com
Fluorinated organic compounds have gained immense importance across various scientific disciplines. numberanalytics.comnumberanalytics.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates. numberanalytics.com Consequently, approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org
The combination of these two functionalities in this compound creates a powerful synthon for the construction of complex, high-value molecules.
Historical Context of this compound Research
While a detailed historical timeline is not extensively documented in single sources, the study of this compound is intrinsically linked to the broader development of aromatic chemistry. The nitration of aromatic compounds is one of the most studied organic reactions, with its industrial importance dating back to the synthesis of dyes and explosives. scispace.com Similarly, the unique properties of organofluorine compounds have been recognized and exploited over the past century, with significant advancements in fluorination techniques occurring in the mid-20th century. numberanalytics.com The synthesis and reactivity of this compound have been explored within the context of these advancing fields, particularly as a substrate for studying nucleophilic aromatic substitution reactions.
Scope and Objectives of Current Research on this compound
Current research involving this compound is primarily focused on its application as a versatile intermediate in the synthesis of novel compounds with specific functionalities and applications. Key areas of investigation include:
Development of Novel Synthetic Methodologies: Researchers continue to explore new and more efficient methods for utilizing this compound in complex molecule synthesis. This includes the development of new catalytic systems for its reactions and its use in creating diverse molecular scaffolds. researchgate.netmdpi.com
Pharmaceutical and Agrochemical Discovery: A significant portion of research is dedicated to using this compound as a starting material for the synthesis of new drug candidates and agrochemicals. fishersci.comperituminnovations.comchemimpex.com Its ability to introduce a fluoro- and a potential amino- (via reduction) functionality is highly valuable in medicinal and agricultural chemistry. ontosight.ai
Materials Science: The compound is also investigated for its role in the synthesis of advanced materials, such as specialty polymers, where the incorporation of fluorine can enhance thermal stability and chemical resistance. ontosight.aichemimpex.com
Market analysis reports indicate a growing demand for this compound, highlighting its continued importance in various industrial and research sectors. valuates.comlpinformationdata.com
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-nitrobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
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InChI Key |
PWKNBLFSJAVFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061730 | |
| Record name | Benzene, 1-fluoro-2-nitro- | |
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Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
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Physical Description |
Clear yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Fluoro-2-nitrobenzene | |
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Vapor Pressure |
0.29 [mmHg] | |
| Record name | 1-Fluoro-2-nitrobenzene | |
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CAS No. |
1493-27-2 | |
| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | Benzene, 1-fluoro-2-nitro- | |
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| Record name | 1-fluoro-2-nitrobenzene | |
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| Record name | o-Fluoronitrobenzene | |
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Advanced Synthetic Methodologies for 1 Fluoro 2 Nitrobenzene and Its Derivatives
Industrial Scale Synthesis of 1-Fluoro-2-nitrobenzene (B31998)
Two primary routes dominate the industrial production of this compound: the nitration of fluorobenzene (B45895) and the halogen exchange (Halex) reaction of 2-chloronitrobenzene.
Nitration of Fluorobenzene
The direct nitration of fluorobenzene is a straightforward approach to introduce a nitro group onto the aromatic ring. This electrophilic substitution reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. ontosight.aigoogle.com
Halogen Exchange Reactions for Fluorine Introduction
A more direct and widely used industrial method for synthesizing this compound is the halogen exchange (Halex) process. wikipedia.org This reaction involves the nucleophilic aromatic substitution of a chlorine atom with a fluorine atom. The typical starting material is 2-chloronitrobenzene, which is heated with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF). google.comwikipedia.org The presence of the electron-withdrawing nitro group in the ortho position activates the ring, facilitating the displacement of the chlorine atom by the fluoride ion.
The general reaction is as follows: 2-chloronitrobenzene + KF → this compound + KCl
This method is advantageous as it directly yields the desired ortho-isomer, avoiding the separation issues associated with the nitration of fluorobenzene.
To enhance the rate and efficiency of the Halex reaction, various catalysts are employed. The low solubility of potassium fluoride in the aprotic polar solvents used for this reaction (such as sulfolane (B150427), dimethylsulfoxide, or dimethylformamide) can limit the reaction rate. google.comwikipedia.org Phase-transfer catalysts (PTCs) are used to overcome this limitation by transporting the fluoride anion from the solid phase to the organic phase where the reaction occurs. google.com
Commonly used catalysts include:
Macrocyclic Ethers (Crown Ethers): Compounds like 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) are highly effective. The crown ether can complex the potassium cation (K+), making the accompanying fluoride anion (F-) more "naked" and, therefore, more nucleophilic and reactive. google.com
Quaternary Ammonium (B1175870) Salts: Salts such as benzyltriethylammonium chloride also serve as effective phase-transfer catalysts, promoting the halide exchange. google.comgoogle.com
The use of these catalysts allows the reaction to proceed under milder conditions or in shorter timeframes compared to uncatalyzed reactions. google.com
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound in the Halex process. Key variables include temperature, solvent, reaction time, and the molar ratios of reactants and catalysts.
Research has identified sulfolane as a particularly effective solvent for this transformation. google.com Preferred reaction temperatures typically range from 240°C to 250°C. google.com Under these conditions, the reaction time can be significantly reduced to between 2 and 8 hours. google.com The use of ultra-fine particulate potassium fluoride (1-20 microns) can also improve reaction rates. google.com
The table below summarizes findings from a study on optimizing the Halex reaction for this compound synthesis using 18-crown-6 (B118740) as a catalyst. google.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Product Yield (%) | Unreacted Substrate (%) |
| 2-chloronitrobenzene | Potassium fluoride | 0.5 parts 18-crown-6 | Sulfolane | 240 | 4 | 78.6 | 21.3 |
| 2-chloronitrobenzene | Potassium fluoride | 1 part 18-crown-6 | Sulfolane | 240 | 4 | 87.2 | 12.8 |
Data sourced from Google Patents. google.com
These optimized, catalyzed conditions offer significant improvements over earlier methods, which often required longer reaction times, higher temperatures, or the use of more expensive and less common fluorinating agents like cesium or rubidium fluoride to achieve moderate yields. google.com
Synthesis of Functionalized this compound Derivatives
The this compound scaffold is a valuable starting point for creating more complex molecules through further functionalization of the aromatic ring.
Introduction of Additional Halogens (e.g., Bromine)
Introducing additional halogen atoms, such as bromine, onto the this compound ring creates highly useful intermediates for organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com These poly-halogenated nitroaromatics allow for selective, stepwise reactions at different positions on the ring. guidechem.com
One synthetic route involves a diazotization-bromination reaction. For instance, 1-fluoro-2-bromo-3-nitrobenzene can be prepared from 1-fluoro-2-amino-3-nitrobenzene. google.com In this process, the amino group is converted into a diazonium salt, which is then displaced by a bromide ion, often using cuprous bromide (CuBr) as a catalyst in the presence of hydrobromic acid. google.com
Another example is the synthesis of 4-Bromo-1-fluoro-2-nitrobenzene. A documented laboratory method starts from 3-fluoro-2-nitrobenzoic acid. guidechem.com This synthesis involves reacting the starting material with reagents such as bismuth(III) nitrate (B79036) pentahydrate, sodium bromide, and copper(II) oxide in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. guidechem.com
The table below outlines a synthesis for a brominated derivative of this compound.
| Starting Material | Key Reagents | Product |
| 1-fluoro-2-amino-3-nitrobenzene | Concentrated hydrobromic acid, Cuprous bromide, Nitrous acid | 1-fluoro-2-bromo-3-nitrobenzene |
| 3-fluoro-2-nitrobenzoic acid | Bi(NO₃)₃·5H₂O, Sodium bromide, Copper(II) oxide, Pd(PPh₃)₄ | 4-Bromo-1-fluoro-2-nitrobenzene |
Data sourced from Google Patents google.com and Guidechem. guidechem.com
These methods demonstrate the chemical versatility of the this compound core, allowing for the strategic introduction of other functional groups to build complex molecular architectures. chemimpex.com
Synthesis of Alkoxy- and Methoxy-Substituted Derivatives
The introduction of alkoxy and methoxy (B1213986) groups to the this compound scaffold is typically achieved through nucleophilic aromatic substitution (SNAr) or by nitration of an existing alkoxy-substituted fluorobenzene.
A common strategy involves the reaction of a di-substituted fluoronitrobenzene with an alcohol in the presence of a base. For instance, 4-fluoro-2-methoxy-1-nitrobenzene can be synthesized from 2,4-difluoro-1-nitrobenzene by reacting it with methanol (B129727) at 0°C, using potassium tert-butoxide as the base in a toluene (B28343) solvent. This process results in the selective substitution of the fluorine atom positioned ortho to the nitro group, yielding the desired product. google.com
Another approach is the direct nitration of a fluoro-dimethoxybenzene. The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was accomplished by treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0°C, achieving a 90% yield. mdpi.com The structure of the resulting compound was unequivocally confirmed by X-ray crystallography, which showed that nitration occurred at the position para to the fluorine substituent. mdpi.com
The table below summarizes synthetic routes for alkoxy- and methoxy-substituted derivatives.
Table 1: Synthesis of Alkoxy- and Methoxy-Substituted Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-Difluoro-1-nitrobenzene | Methanol, Potassium tert-butoxide, Toluene | 4-Fluoro-2-methoxy-1-nitrobenzene | 87.38% | google.com |
| 2-Fluoro-1,4-dimethoxybenzene | Nitric acid (64-66%) | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% | mdpi.com |
Synthesis of Trifluoromethoxy-Substituted Derivatives
The trifluoromethoxy (-OCF3) group is highly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity. The synthesis of trifluoromethoxy-substituted nitrobenzenes can be achieved through several advanced methods.
One primary route is the nitration of trifluoromethoxybenzene. Using a mixture of concentrated sulfuric acid and nitric acid at temperatures between 0°C and 35°C, trifluoromethoxybenzene can be nitrated to produce a mixture of isomers, with 1-nitro-4-(trifluoromethoxy)benzene (B1297537) being the major product. google.com
Alternatively, nucleophilic aromatic substitution can be employed. The reaction of a trifluoromethyl-substituted phenol (B47542) with a fluoronitrobenzoate, such as methyl 5-fluoro-2-nitrobenzoate, in the presence of potassium carbonate in a solvent like DMSO, yields the corresponding trifluoromethoxyphenoxy-nitrobenzoate derivative. google.com
More recent and innovative methods include direct C-H trifluoromethoxylation. An electrochemical approach combines a trifluoromethylating reagent with oxygen to directly introduce a CF3O group onto aromatic compounds. researchgate.netnih.gov This method proceeds via the generation of a CF3 radical, which is then converted to a CF3O radical for subsequent addition to the aromatic ring. researchgate.netnih.gov However, methods for direct C-H trifluoromethoxylation mediated by silver salts have shown limited success for electron-deficient arenes like nitrobenzene (B124822). researchgate.net
Table 2: Synthetic Approaches for Trifluoromethoxy-Substituted Derivatives
| Method | Starting Material | Reagents | Product Example | Key Feature | Reference |
|---|---|---|---|---|---|
| Electrophilic Nitration | Trifluoromethoxybenzene | Conc. H₂SO₄, Conc. HNO₃ | 1-Nitro-4-(trifluoromethoxy)benzene | Direct nitration of the OCF₃-substituted ring. | google.com |
| Nucleophilic Aromatic Substitution | 4-Chloro-2-trifluoromethylphenol, Methyl 5-fluoro-2-nitrobenzoate | K₂CO₃, DMSO | Methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate | Formation of an ether linkage by displacing a fluorine atom. | google.com |
| Electrochemical C-H Trifluoromethoxylation | Aromatic compound | Trifluoromethyl source, Oxygen | Trifluoromethoxylated aromatic | Direct functionalization of a C-H bond under electrochemical conditions. | researchgate.netnih.gov |
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective and enantioselective reactions is crucial for the synthesis of chiral molecules with specific biological activities. This compound serves as a key starting material in synthetic sequences that establish chirality.
A notable example is the enantioselective allylation of an α-(2-nitrophenyl)malonate derivative, which is prepared via a nucleophilic aromatic substitution reaction between diphenylmethyl tert-butyl malonate and this compound. frontiersin.org The subsequent allylation is performed under phase-transfer catalysis (PTC) conditions, allowing for the creation of a chiral center with high enantioselectivity. This PTC-based approach is instrumental in the synthesis of complex targets like (+)-Coerulescine. frontiersin.org
Another advanced strategy involves the highly stereoselective synthesis of monofluoroalkenes. This method utilizes the reaction between α-fluorosulfoximines and nitrones. cas.cn While not a direct enantioselective reaction on the aromatic ring, it demonstrates how derivatives of fluorinated compounds can be used to control stereochemistry in subsequent olefination reactions, leading to products with high Z/E ratios. cas.cn
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for this compound and its derivatives. msuniv.ac.in These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency through the use of catalysts and alternative energy sources. msuniv.ac.inrasayanjournal.co.in
Solvent-Free Reactions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Microwave-assisted solvent-free reactions have emerged as a powerful tool in this regard. The synthesis of 2-nitrophenylamines has been achieved in good yields by reacting this compound with various amines under solvent-free conditions, using anhydrous potassium fluoride and potassium carbonate, and microwave irradiation. researchgate.net This method significantly reduces reaction times and simplifies work-up procedures. researchgate.net
Similarly, N-aryl amino acids have been synthesized through the microwave-assisted arylation of amino acids with this compound. chemsociety.org.ng The reaction proceeds efficiently in the absence of a solvent, using a mixture of potassium carbonate and potassium fluoride as the base and solid support. chemsociety.org.ng For example, the reaction of this compound with L-proline under these conditions yielded the N-arylated product in 77% yield after just 30 minutes of microwave irradiation. chemsociety.org.ng
Table 3: Solvent-Free Synthesis of this compound Derivatives
| Reactants | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| This compound, Various amines | 2-Nitrophenylamines | KF, K₂CO₃, Microwave, Solvent-free | Good | researchgate.net |
| This compound, L-Proline | N-(2-Nitrophenyl)proline | K₂CO₃, KF, Microwave (70W), Solvent-free | 77% | chemsociety.org.ng |
| This compound, Glycine | N-(2-Nitrophenyl)glycine | K₂CO₃, KF, Microwave, Solvent-free | 75% | chemsociety.org.ng |
Catalyst Development for Enhanced Efficiency
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions.
Phase-Transfer Catalysis (PTC): The Halex reaction, a key industrial method for producing fluoronitrobenzenes by reacting their chloro-analogues with potassium fluoride, is often enhanced by phase-transfer catalysts. google.com Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) chloride) or macrocyclic crown ethers facilitate the transfer of the fluoride ion into the organic phase, accelerating the reaction rate. google.comniscpr.res.ingoogle.com The use of PTC can lead to higher yields and allows the reaction to be conducted under less harsh conditions. google.comgoogle.com Ionic liquids have also been explored as efficient phase-transfer catalysts for this transformation. researchgate.net
Metal Catalysis: Copper catalysts have proven effective for synthesizing complex heterocyclic derivatives from this compound. A novel and efficient synthesis of 2-arylbenzimidazoles involves heating a mixture of this compound and benzamidine (B55565) hydrochlorides in the presence of copper(I) bromide (CuBr) and potassium carbonate in DMSO. osi.lv The reaction is initiated by SNAr, followed by an intramolecular copper-catalyzed cyclization, with the reaction failing to proceed in the absence of the copper catalyst. osi.lvresearchgate.net
Nanoparticle Catalysis: In the realm of catalyst development, ultra-small FeS₂ nanoparticles (3-6 nm) have been successfully employed as highly efficient catalysts for the chemoselective transfer hydrogenation of the nitro group in substrates like 4-fluoronitrobenzene. This method demonstrates excellent conversion (100%) and selectivity (99.9%) for producing substituted anilines. rsc.org
Purification and Characterization Techniques in Synthesis Research
The synthesis of this compound and its derivatives requires robust purification and characterization techniques to ensure the identity and purity of the prepared compounds.
Purification Techniques:
Column Chromatography: This is a widely used method for purifying reaction products, particularly for separating isomers or removing unreacted starting materials and byproducts. researchgate.netmdpi.com
Recrystallization: For solid products, recrystallization from a suitable solvent is an effective method to obtain highly pure crystalline material. chemsociety.org.ngresearchgate.net
Distillation: For liquid products, distillation under reduced pressure is often used for purification. google.com
Characterization Techniques: A combination of spectroscopic methods is typically employed to unambiguously determine the structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable tools for structural elucidation, providing detailed information about the molecular framework. mdpi.comrsc.orgchemicalbook.com
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds. mdpi.comrsc.org
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of key functional groups, such as the nitro group (N-O stretching) and C-F bonds. rsc.orgnih.govspectrabase.comnist.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the molecular structure and stereochemistry in the solid state. mdpi.com
Elemental Analysis: This technique confirms the elemental composition (C, H, N) of a pure compound, which must match the calculated values for the proposed molecular formula. mdpi.com
Table 4: Common Purification and Characterization Techniques
| Technique | Purpose | Reference |
|---|---|---|
| Purification | ||
| Column Chromatography | Separation of components in a mixture. | researchgate.netmdpi.com |
| Recrystallization | Purification of solid compounds. | chemsociety.org.ngresearchgate.net |
| Characterization | ||
| NMR Spectroscopy | Structural elucidation (¹H, ¹³C, ¹⁹F). | mdpi.comchemicalbook.com |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | mdpi.comrsc.org |
| IR Spectroscopy | Identification of functional groups. | nih.govspectrabase.comnist.gov |
| X-ray Crystallography | Definitive structural confirmation of crystalline solids. | mdpi.com |
| Elemental Analysis | Confirmation of elemental composition. | mdpi.com |
Reaction Mechanisms and Reactivity of 1 Fluoro 2 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Fluoro-2-nitrobenzene (B31998)
This compound is a prime substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. ontosight.ai This reactivity stems from the electronic properties imparted by its substituents.
The generally accepted mechanism for SNAr reactions involving this compound is a two-step addition-elimination process. byjus.comlibretexts.org The reaction commences with the attack of a nucleophile at the carbon atom bearing the fluorine. This initial step is typically the rate-determining step of the reaction. ru.nl The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgatlas.org This complex is characterized by the temporary loss of aromaticity and a change in the hybridization of the attacked carbon from sp² to sp³. libretexts.org In the subsequent, faster step, the leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored to yield the final substitution product. atlas.org
Some computational studies, however, suggest that under certain conditions, particularly in the gas phase or with specific substituents, the reaction may proceed through a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur simultaneously without the formation of a stable Meisenheimer intermediate. strath.ac.uknih.gov
The nitro group (–NO₂) at the ortho position is crucial for the high reactivity of this compound in SNAr reactions. byjus.com As a powerful electron-withdrawing group, it activates the benzene (B151609) ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate through resonance. byjus.comruc.dk This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. researchgate.net The ortho and para positions relative to the nitro group are particularly activated due to direct resonance stabilization, whereas the meta position is only influenced by the weaker inductive effect. byjus.com
The positioning of substituents on the benzene ring can introduce steric hindrance, which can affect the rate of SNAr reactions. In this compound, the ortho arrangement of the fluorine and nitro groups can create some steric congestion around the reaction center. cymitquimica.com This can be further exacerbated by the introduction of bulky substituents on the nucleophile or the aromatic ring itself. For instance, the presence of a methoxy (B1213986) group, as seen in 1-fluoro-4-methoxy-2-nitrobenzene, has been observed to decrease reactivity due to increased steric hindrance. Similarly, the increased steric demands of a bulky alcohol nucleophile can diminish its reactivity. acs.org
A comparison between this compound and its para-isomer, 1-fluoro-4-nitrobenzene (B44160), reveals differences in reactivity. While both are activated towards SNAr, the ortho-isomer is often reported to exhibit higher reactivity. This enhanced reactivity can be attributed to the strong electron-withdrawing effect of the ortho-fluorine atom, which acts as a meta-directing group. However, some studies suggest that the para-isomer may react more efficiently under certain conditions due to reduced steric hindrance and better resonance stabilization of the transition state. For instance, 1-fluoro-4-nitrobenzene has been shown to react efficiently with amines under mild conditions, whereas the ortho-isomer may require harsher conditions.
Table 1: Comparison of Reactivity in SNAr Reactions
| Compound | Substituent Positions | General Reactivity in SNAr |
| This compound | -F (C2), -NO₂ (C1) | High |
| 1-Fluoro-4-nitrobenzene | -F (C4), -NO₂ (C1) | Moderate |
The choice of solvent significantly impacts the kinetics and mechanism of SNAr reactions. uchile.cl Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the Meisenheimer complex and enhance the nucleophilicity of the attacking species. ruc.dksci-hub.se Studies have shown that the rate of reaction can be dramatically affected by the solvent's polarity and its ability to donate or accept hydrogen bonds. uchile.cl For example, the reaction of pentafluoronitrobenzene (B1362553) with sodium azide (B81097) proceeds much more readily in highly polar solvents like DMSO or DMF compared to less polar solvents like acetone (B3395972) or methanol (B129727), which is attributed to both higher nucleophilicity of the azide anion and better stabilization of the Meisenheimer intermediate. ruc.dk The presence of protic solvents or counterions can also influence the reaction barrier, sometimes retarding the reaction by stabilizing the nucleophile. koreascience.kr
Cross-Coupling Reactions Involving this compound
Beyond SNAr, this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ontosight.aiworktribe.com The nitro group plays a dual role in these reactions: it activates the C-F bond towards oxidative addition by the metal catalyst and can direct the catalyst to the adjacent C-F bond. rsc.org
Palladium-catalyzed reactions are particularly noteworthy. For instance, Sonogashira-type cross-coupling reactions have been developed for the direct and regioselective alkynylation of highly fluorinated nitrobenzene (B124822) derivatives, representing early examples of metal-catalyzed sp²–sp cross-coupling involving C-F bond activation. worktribe.comworktribe.com In these reactions, a palladium catalyst, such as Pd(PPh₃)₄, is essential for the insertion into the C-F bond. worktribe.com Other cross-coupling reactions that have been successfully applied to nitro-activated aryl fluorides include Suzuki-Miyaura (with organoboron reagents), Stille (with organotin reagents), and Buchwald-Hartwig (with amines) couplings. rsc.org More recently, palladium-catalyzed cross-coupling of electron-deficient aryl fluorides like this compound with N-tosylhydrazones has been reported, proceeding via C-F bond activation. rsc.org
The reactivity of different halogens in cross-coupling reactions can also be exploited for selective functionalization in polyhalogenated nitrobenzenes. smolecule.com For example, in molecules containing both bromine and fluorine, the different reactivities of the C-Br and C-F bonds can allow for sequential and site-selective cross-coupling reactions. chemimpex.com
Table 2: Examples of Cross-Coupling Reactions with this compound and Related Compounds
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Aryl-Alkynes worktribe.com |
| Suzuki-Miyaura | Boronic Acids | Palladium Catalyst | Biaryls rsc.org |
| Stille | Organotin Reagents | Palladium Catalyst | Aryl-Substituted Compounds rsc.org |
| Buchwald-Hartwig | Amines | Palladium Catalyst | Aryl Amines rsc.org |
| Coupling with N-tosylhydrazones | N-tosylhydrazones | Pd(PPh₃)₄ | Substituted Alkenes rsc.org |
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily reduced to an amino group, providing a facile route to 2-fluoroaniline (B146934) and its derivatives. This transformation is of significant industrial and synthetic importance.
Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. nih.gov In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.comillinois.edu The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol under varying pressures of hydrogen and at different temperatures. nih.govgoogle.com The process involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to the formation of the corresponding aniline (B41778). nih.gov
A patent describes a process for the preparation of fluoroanilines by catalytic hydrogenation of fluorinated nitrobenzene compounds where the nitro compound is introduced gradually to keep its concentration low, thus ensuring selectivity. google.com
Besides catalytic hydrogenation, several other methods allow for the selective reduction of the nitro group in this compound to an aniline, often with high functional group tolerance.
One classic method involves the use of a metal in an acidic medium, such as iron filings in the presence of hydrochloric acid. This method is robust and widely applicable.
More modern and selective methods have also been developed. For instance, an iron-catalyzed reduction using silanes as the reducing agent has been reported for the chemoselective reduction of nitroarenes. rsc.org Another advanced method is the highly selective electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines using a polyoxometalate redox mediator. nih.govacs.org This method offers a greener alternative to traditional reducing agents. acs.org
Table 3: Selected Methods for the Reduction of this compound to 2-Fluoroaniline
| Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, common industrial process. google.comillinois.edu |
| Metal/Acid Reduction | Fe, HCl | Classic, robust, and cost-effective method. |
| Iron-Catalyzed Silane Reduction | Iron catalyst, Silane | High chemoselectivity. rsc.org |
| Electrocatalytic Reduction | Polyoxometalate mediator | Green chemistry approach, high selectivity. nih.govacs.org |
Other Electrophilic and Radical Reactions
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. ontosight.ai When such reactions do occur, the nitro group acts as a meta-directing group. Therefore, incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 4 and 6).
Radical reactions involving this compound are less commonly reported in detail. However, the principles of radical chemistry suggest that under appropriate conditions, such as with radical initiators, reactions at the benzene ring or involving the substituents could occur. youtube.com For example, the synthesis of certain compounds can involve radical cyclization steps where a nitroaromatic moiety is present. mdpi.com
Computational Studies on Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of this compound. Through theoretical calculations, researchers can model reaction pathways, characterize transient species, and predict reactivity, offering insights that are often difficult to obtain through experimental methods alone. These studies are crucial for understanding the subtle electronic effects that govern the compound's behavior in chemical transformations.
Density Functional Theory (DFT) has become a central method for investigating the mechanisms of reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr). DFT calculations allow for the accurate determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and the characterization of fleeting intermediates.
Calculations show that the activation energy is highly dependent on the solvent environment. The energy barrier is highest in a vacuum and decreases as the polarity of the solvent increases, with the lowest activation energy observed in acetonitrile (B52724). researchgate.net This theoretical finding aligns with experimental kinetic measurements, which show the reaction is faster in more polar solvents. researchgate.net The computed activation energies for the reaction with ethanolamine (B43304) in various solvents underscore the interplay between the substrate and the reaction medium. researchgate.net
Calculated Activation Energies for the Reaction of this compound with Ethanolamine
Data computed at the B3LYP/6-31G(d) level employing the SM8 solvation model. researchgate.net
| Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|
| Vacuum | Higher Energy Barrier |
| Toluene (B28343) | Intermediate Energy Barrier |
| Acetonitrile | Lower Energy Barrier |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand how a molecule will interact with other species. For this compound, HOMO-LUMO analysis provides insight into its electrophilic nature and susceptibility to nucleophilic attack.
Theoretical evaluations using DFT with the B3LYP functional and 6-311G(d,p) basis set have been performed to calculate the HOMO and LUMO energy values for this compound. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity. edu.krd A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to reaction. edu.krd
In nitroaromatic compounds, the low energy of the LUMO, primarily localized on the nitro-substituted ring, explains their efficient interaction with nucleophiles. nih.gov The electron-withdrawing nitro group lowers the LUMO energy, making the aromatic ring electron-deficient and a prime target for nucleophilic attack. nih.govnih.gov The calculated HOMO and LUMO energies for this compound, along with its energy gap, provide a quantitative measure of its reactivity profile. researchgate.netimist.ma
Calculated Frontier Molecular Orbital Properties of this compound
Properties calculated using Density Functional Theory (DFT). researchgate.netimist.ma
| Parameter | Value | Significance |
|---|---|---|
| EHOMO (eV) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | - | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
Specific energy values from the cited sources were not provided in the search results, but the parameters were confirmed to have been calculated.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable experimental technique for structure determination and reaction monitoring. rsc.org The accuracy of computational methods in predicting NMR chemical shifts has advanced to the point where they can be used as a tool to identify reaction intermediates and products, thereby aiding in the elucidation of mechanistic pathways. researchgate.netchemrxiv.org
For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly powerful. DFT-based procedures have been evaluated for their ability to predict ¹⁹F NMR chemical shifts with both accuracy and modest computational cost. researchgate.netchemrxiv.org A comprehensive study recommended the ωB97XD/aug-cc-pvdz DFT method and basis set as offering the best combination of accuracy and efficiency, with a root mean square (RMS) error of 3.57 ppm. researchgate.netrsc.org
These computational tools can be applied to verify the relative energies of intermediate species in catalytic cycles and to characterize transient species that may be difficult to isolate and study experimentally. researchgate.netchemrxiv.org By comparing the computationally predicted ¹⁹F chemical shifts with experimental spectra, researchers can confirm the structures of compounds formed during a reaction, providing strong evidence for a proposed mechanism. researchgate.netresearchgate.net
Calculated ¹⁹F NMR Chemical Shifts for this compound
Comparison of calculated chemical shifts (ppm) in acetonitrile using various methods. researchgate.net
| Computational Method | Basis Set | Calculated Chemical Shift (ppm) |
|---|---|---|
| ωB97xd | aug-cc-pvdz | -120.5 |
| ωB97xd | Def2-svpp | -118.37 |
| ωB97xd | aug-pcSseq1 | -98.27 |
| MP2 | aug-cc-pvdz | -131.85 |
Applications of 1 Fluoro 2 Nitrobenzene in Advanced Materials and Pharmaceutical Intermediates
Role in Pharmaceutical Synthesis
The chemical properties of 1-fluoro-2-nitrobenzene (B31998) make it a crucial starting material in the development of various medicinal compounds. ontosight.aicymitquimica.comperituminnovations.com Its primary role is as a precursor, where the fluorine atom can be readily displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, a process facilitated by the activating effect of the adjacent nitro group.
This compound serves as a fundamental building block for a range of biologically active molecules. It is a key intermediate in the synthesis of substituted aromatic compounds that form the core of many pharmaceutical agents. For instance, it is a precursor in the synthetic pathways leading to olanzapine (B1677200) analogs and inhibitors of p38 MAP kinase. The compound's structure allows for strategic chemical modifications, enabling the construction of diverse molecular architectures for drug discovery. cymitquimica.com
While many sources point to the use of the related compound, 4-bromo-1-fluoro-2-nitrobenzene, as an intermediate in the synthesis of anti-inflammatory agents, fishersci.calookchem.comchemicalbook.com direct applications of this compound have also been documented. In one study, this compound was used to synthesize bio-isosteric diarylether derivatives of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). semanticscholar.org This synthesis involved a nucleophilic aromatic substitution reaction where this compound was reacted with prepared amides in the presence of potassium carbonate to yield the target diarylethers. semanticscholar.org Furthermore, a patent describes that the reduction of a fluoronitrobenzene compound can yield an aniline (B41778) intermediate necessary for producing the anti-inflammatory drug Diflunisal. google.com
This compound has demonstrated potential in the development of both anticancer and antibacterial agents. Research has shown its utility in synthesizing heterocyclic compounds that exhibit significant biological activity.
Anticancer Applications:
In vitro studies have revealed that this compound can inhibit the growth of MCF-7 breast cancer cell lines, with the proposed mechanism involving oxidative stress and apoptosis.
It has been used as a reactant in the synthesis of 5,6,7,8-tetrafluoro-1-(2-nitrophenyl)-3-phenyl-1H-benzo[e] Current time information in Bangalore, IN.tandfonline.comresearchgate.netoxadiazine. mdpi.com Fused 1,3,4-oxadiazine systems, such as quinoline- and quinoxalino-fused analogues, are known to exhibit antitumor and anticancer properties. mdpi.com
Although not a direct starting material, the synthesis of the potent antibiotic drug candidate TBI-223, for tuberculosis, involves an intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is created from 2-fluoro-4-nitroaniline. acs.org This highlights the importance of fluoronitroaniline scaffolds derived from fluoronitrobenzenes in medicinal chemistry.
Antibiotic Applications:
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant activity against the bacterium Staphylococcus aureus, suggesting its potential as a lead compound for the development of new antibacterial drugs.
The following table summarizes selected research findings on the anticancer potential of compounds derived from this compound and related structures.
| Compound Class | Starting Material | Biological Activity | Research Focus |
| Nitro-substituted benzene (B151609) derivatives | This compound | Inhibition of MCF-7 breast cancer cell growth | In vitro cytotoxicity assessment |
| Tetrafluoro-oxadiazines | This compound | Precursor to a class with known antitumor behavior | Synthesis of complex heterocyclic systems mdpi.com |
| Azaspiro[3.3]heptanes | 2-Fluoro-4-nitroaniline | Key intermediate for the antibiotic TBI-223 | Scalable synthesis for drug candidates acs.org |
This compound is a key precursor in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities. tandfonline.com Several efficient synthetic routes have been developed that utilize this starting material.
A common strategy involves a two-step process:
Nucleophilic Aromatic Substitution: this compound reacts with a primary amine (such as benzylamine (B48309) or other arylamines) to displace the fluorine atom, forming an N-substituted-o-nitroaniline intermediate. tandfonline.com
Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine, creating an o-phenylenediamine (B120857) derivative. This diamine undergoes subsequent cyclization, often catalyzed by a copper salt like CuBr, to form the final benzimidazole (B57391) ring system. tandfonline.comtandfonline.com
Research has demonstrated that this copper-catalyzed oxidation and cyclization provides a novel and efficient route to various 2-aryl-1H-benzo[d]imidazole derivatives in good yields. tandfonline.com Another established method involves heating a mixture of this compound with benzamidine (B55565) hydrochlorides in the presence of CuBr and a base to afford 2-arylbenzimidazoles. researchgate.net These synthetic methodologies highlight the importance of this compound in accessing the privileged benzimidazole scaffold in medicinal chemistry. researchgate.netrsc.org
The table below details a representative synthesis of 2-aryl-1H-benzo[d]imidazole derivatives starting from this compound.
| Reactant | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzylamine | CuBr | K₂CO₃ | DMSO | 120 | >90% (for intermediate) |
| Various Arylamines | CuBr | K₂CO₃ | DMSO | 120 | 77-92% (for final products) |
Data compiled from studies on benzimidazole synthesis. tandfonline.comresearchgate.net
Applications in Agrochemicals
In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. ontosight.aiperituminnovations.com The inclusion of fluorine atoms in active ingredients is a common strategy in modern agrochemical design to enhance efficacy and metabolic stability. sci-hub.se While chlorinated analogs are sometimes preferred for cost reasons in pesticide manufacturing, the strong electron-withdrawing nature of fluorine makes this compound a superior choice for high-value applications.
However, the broader context of organofluorine chemistry in pesticides is well-established. sci-hub.se Related nitroaromatic compounds are used in the synthesis of various pesticides. For example, a patent describes using 1-chloro-2-nitrobenzene (B146284) in a multi-step process to prepare molecules useful as insecticides and other pesticides. oapi.int Another study on novel inhibitors of the Aedes aegypti Kir1 channel, a target for insecticides, describes the synthesis of active compounds starting from 2,4-difluoro-1-nitrobenzene. nih.gov This underscores the importance of the fluoronitrobenzene scaffold in developing new pest control agents, even if the specific pathway for every commercial product is not detailed from this particular starting material.
Development of Specialty Materials
This compound is a key intermediate in the field of materials science, primarily for the synthesis of specialty polymers and dyes with tailored properties. ontosight.ai The presence of the fluorine atom and the reactive nitro group allows for its incorporation into polymer backbones, imparting desirable characteristics such as thermal stability and chemical resistance.
This compound serves as a fundamental starting material for the synthesis of various high-performance polymers, particularly aromatic polyimides. tandfonline.comtandfonline.com The typical synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced by a nucleophile, such as a bisphenol or a diamine precursor. For instance, it can be reacted with aminophenols or naphthols, followed by the chemical reduction of the nitro group to an amine. tandfonline.comtandfonline.com This process generates novel diamine monomers that can then be polymerized with various aromatic dianhydrides to produce polyimides. tandfonline.comtandfonline.com
An example includes the synthesis of a novel unsymmetrical diamine, 5-(4-aminophenoxy)naphthalene-1-amine, which is prepared from 4-nitrofluorobenzene (an isomer of this compound) and 5-amino-1-naphthol, followed by reduction. tandfonline.com This diamine is then polymerized with dianhydrides like Pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) to yield polyimides with moderate to high molecular weights. tandfonline.com Similarly, this compound is used in the N-arylation of amine-containing compounds, which, after reduction of the nitro group, yields monomers for redox-active polyimides, considered potential materials for organic light-emitting diodes (OLEDs). researchgate.net
Beyond polymers, this compound is also a recognized intermediate in the manufacture of dyes and pigments. ontosight.aiontosight.ai Its activated aromatic ring facilitates reactions to build the complex chromophoric systems characteristic of many industrial colorants.
| Polymer System | Precursor Component | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Solubility | Reference |
|---|---|---|---|---|---|
| Unsymmetrical Polyimides | 4-Nitrofluorobenzene | 210–287 °C | 385–463 °C | Soluble in NMP and pyridine (B92270) on heating | tandfonline.com |
| Poly(sulfone ether imide)s | 1-Fluoro-4-nitrobenzene (B44160) | Not explicitly stated for all, but generally high | 510–540 °C | Excellent in various organic solvents | tandfonline.com |
| Triptycene-based Polyimides | 1-Fluoro-4-nitrobenzene | 280–300 °C | Up to 500 °C | High solubility | rsc.org |
| Triphenylmethane-based Polyimides | 4-Fluoro-4',4''-diaminotriphenylmethane | 285–316 °C | > 472 °C (for 5% weight loss) | Good in polar aprotic solvents | mdpi.com |
A significant application of this compound is in the creation of polymers with superior thermal and chemical resilience. Fluorinated polymers are well-known for these properties. zeusinc.combalseal.com By incorporating this compound into polymer backbones, material scientists can develop materials that withstand harsh operating conditions.
Polyimides derived from monomers synthesized using fluoro-nitro-aromatic compounds exhibit excellent thermal stability. tandfonline.comtandfonline.comrsc.org Research findings show these polymers possess high glass transition temperatures (Tg), often exceeding 280-300 °C, and high decomposition temperatures, with 10% weight loss (Td10) occurring at temperatures ranging from 385 °C to over 540 °C. tandfonline.comtandfonline.com For example, polyimides synthesized using the 6FDA dianhydride, which contains hexafluoroisopropylidene groups, show comparatively higher thermal stability due to the presence of strong C-F bonds. tandfonline.com
The inherent stability of the aromatic and imide rings, combined with the properties imparted by fluorine, results in materials suitable for demanding applications in the aerospace, automotive, and electronics industries. tandfonline.com Furthermore, fluoropolymers are recognized for being essentially chemically inert, showing high resistance to a wide variety of chemical compounds, a property that is transferred to materials derived from fluorinated precursors like this compound. zeusinc.com
Use in Chemical Research and Development
This compound is a valuable tool in chemical research, serving as a model substrate for investigating reaction mechanisms and as a versatile reagent for developing novel synthetic methods. researchgate.netottokemi.com
While derivatives of this compound are prominent in analytical chemistry, direct applications of the compound itself as a primary analytical reagent are not widely documented. The most famous related compound is 1-fluoro-2,4-dinitrobenzene (B121222), known as Sanger's Reagent, which was instrumental in the sequencing of proteins by reacting with the N-terminal amino acids of polypeptides. This highlights the utility of the activated fluorobenzene (B45895) moiety for derivatization. However, this compound is more commonly utilized as a building block in the synthesis of larger, more complex molecules rather than as a standalone reagent for analytical detection or quantification. fishersci.comgtilaboratorysupplies.com Its primary role in research and development is that of a synthetic intermediate. cymitquimica.comgtilaboratorysupplies.com
This compound is an ideal substrate for exploring new chemical reactions and for conducting detailed mechanistic studies, particularly in the area of nucleophilic aromatic substitution (SNAr). researchgate.net The strong electron-withdrawing nitro group activates the benzene ring for nucleophilic attack, facilitating the displacement of the fluorine atom. atlas.org
Researchers have used this compound to study the kinetics and mechanisms of its reactions with various nucleophiles, including amines, phenols, and alkoxides. researchgate.netatlas.orgresearchgate.net These studies often focus on elucidating the reaction pathway, including the formation and decomposition of the key Meisenheimer complex intermediate. researchgate.netatlas.org For example, kinetic measurements and DFT (Density Functional Theory) calculations have been used to compare the reactivity of this compound with that of 1-fluoro-2,4-dinitrobenzene, demonstrating the activating effect of the second nitro group. researchgate.net
The compound is also employed in the development of new synthetic methodologies. Its predictable reactivity allows for its use in creating libraries of novel compounds for drug discovery and materials science. publish.csiro.au For instance, it has been used in microwave-assisted, solvent-free syntheses of 2-nitrophenylamines, offering a rapid and environmentally benign alternative to conventional heating methods. researchgate.net These explorations expand the toolkit of synthetic organic chemists, enabling the efficient construction of complex molecular architectures.
| Reaction Type | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Mechanistic studies with ethanolamine (B43304) | Reaction proceeds via a Meisenheimer complex; reactivity is lower than 1-fluoro-2,4-dinitrobenzene. | researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction with 2-Bromophenol | Classic SNAr mechanism facilitated by a base (K2CO3) to form a diaryl ether. | atlas.org |
| N-Arylation / Cyclization | Synthesis of 3-Substituted Blatter Radicals | Used in SNAr with amidines as a key step in a multi-step synthesis of novel radical species. | researchgate.net |
| Microwave-Assisted Synthesis | Preparation of 2-Nitrophenylamines | Efficient synthesis from this compound and various amines under solvent-free conditions. | researchgate.net |
| Reduction | Conversion of nitro group to amine | The nitro group can be reduced to form 2-fluoroaniline (B146934), a versatile synthetic intermediate. | researchgate.net |
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in the identification and structural elucidation of this compound. Each technique offers unique insights into the molecule's specific features, from nuclear environments to vibrational modes and electronic transitions.
NMR spectroscopy is a powerful tool for probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei within the this compound molecule. The distinct electronic effects of the fluorine and nitro substituents lead to a characteristic and well-resolved set of signals.
¹H NMR: The proton NMR spectrum displays signals for the four aromatic protons, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent nitro group and the electronegativity of the fluorine atom. chemicalbook.com Experimental data recorded in carbon tetrachloride shows a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine nucleus. chemicalbook.com
Interactive Data Table: ¹H NMR Data for this compound Data recorded on a 300 MHz spectrometer in CCl₄. chemicalbook.com
| Parameter | Chemical Shift (ppm) | Coupling Constant (Hz) |
|---|---|---|
| D(A) | 8.03 | J(A,B) = 8.18 |
| D(B) | 7.33 | J(A,C) = 1.75 |
| D(C) | 7.66 | J(A,D) = 0.31 |
| D(D) | 7.31 | J(A,X) = 7.59 |
| D(X) | -4.27 | J(B,C) = 7.40 |
| J(B,D) = 1.27 | ||
| J(B,X) = -0.93 | ||
| J(C,D) = 8.30 | ||
| J(C,X) = 4.35 |
Note: A, B, C, D refer to the protons; X refers to the fluorine nucleus.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov The carbon atom attached to the fluorine (C-1) exhibits a large C-F coupling constant, while the carbon bonded to the nitro group (C-2) is also significantly shifted. Theoretical calculations using methods like DFT are often employed to assign the signals accurately. prensipjournals.com
¹⁹F NMR: ¹⁹F NMR is particularly valuable for fluorine-containing compounds due to its high sensitivity and wide chemical shift range, which minimizes the likelihood of signal overlap. magritek.com The single fluorine atom in this compound gives rise to a distinct signal. This technique is highly effective for monitoring reactions involving this compound, as the chemical shift of the fluorine nucleus is sensitive to changes in its chemical environment. magritek.com Computational studies have also focused on accurately predicting ¹⁹F NMR chemical shifts using DFT methods to aid in structural characterization. researchgate.net
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule. Experimental and theoretical studies have been conducted on this compound (o-fluoronitrobenzene) to perform complete vibrational analyses. sigmaaldrich.com
The most characteristic vibrations are associated with the nitro (NO₂) and the carbon-fluorine (C-F) groups.
NO₂ Vibrations: The nitro group has two distinct stretching modes: an asymmetric stretch and a symmetric stretch. In nitrobenzene (B124822) derivatives, the asymmetric NO₂ stretching vibration typically appears as a strong band in the region of 1580–1500 cm⁻¹, while the symmetric stretch is found around 1380–1320 cm⁻¹. esisresearch.org For this compound, these bands are prominent and their exact positions are influenced by the electronic interplay with the fluorine substituent.
C-F Vibrations: The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region of the IR spectrum.
Computational studies often accompany experimental spectra to provide a more detailed assignment of the fundamental vibrational modes based on calculations of the total energy distribution (TED). nih.govresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectrum | Intensity |
|---|---|---|---|
| Asymmetric NO₂ Stretch | 1580 - 1500 | IR, Raman | Strong |
| Symmetric NO₂ Stretch | 1380 - 1320 | IR, Raman | Very Strong |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The nominal molecular weight of this compound (C₆H₄FNO₂) is 141.10 g/mol . nih.govsigmaaldrich.com
In electron ionization mass spectrometry (EI-MS), the molecule typically undergoes fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) at m/z 141 and several fragment ions. nih.gov Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it, such as NO or O. rsc.org
Interactive Data Table: GC-MS Fragmentation Data for this compound Data from Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). nih.gov
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 141 | 69.17% | [C₆H₄FNO₂]⁺ (Molecular Ion) |
| 95 | 74.55% | [C₆H₄F]⁺ (Loss of NO₂) |
| 75 | 99.99% | [C₅H₄F]⁺ or [C₆H₃]⁺ |
| 111 | 35.13% | [C₆H₄FO]⁺ (Loss of NO) |
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions arising from the promotion of electrons from occupied to unoccupied molecular orbitals. uzh.ch The key chromophore is the nitrobenzene system.
The electronic transitions in nitroaromatic compounds are typically of two types:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, usually associated with the benzene ring. These transitions are generally intense and occur at shorter wavelengths. up.ac.za
n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* anti-bonding orbital. hw.ac.uk These transitions are typically less intense and occur at longer wavelengths compared to π → π* transitions. uzh.ch
The substitution of the benzene ring with fluoro and nitro groups modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. up.ac.za Studies on related nitrobenzene derivatives show that the electronic transitions are delocalized over the molecular framework. hw.ac.uk For example, the related isomer p-fluoronitrobenzene exhibits absorption maxima at 212 nm and 263 nm in alcohol. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in the study of this compound, providing theoretical data that complements and aids in the interpretation of experimental spectroscopic results. prensipjournals.comsigmaaldrich.com
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict a range of spectroscopic parameters with a high degree of accuracy. worktribe.comacs.org
Vibrational Frequencies: DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies (IR and Raman) of this compound. nih.govnih.gov The calculated frequencies are often scaled using specific factors to achieve better agreement with experimental values. These theoretical spectra help in making definitive assignments for the observed vibrational bands. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, and ¹⁹F). prensipjournals.com These predictions are crucial for assigning complex spectra and understanding the influence of substituents on the chemical shifts. researchgate.net
Electronic Transitions: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption wavelengths, excitation energies, and oscillator strengths. nih.govnih.gov These calculations help in assigning the bands observed in the UV-Vis spectrum to specific electronic transitions, such as n → π* and π → π*. nih.govhw.ac.uk
These computational approaches provide a deeper understanding of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding its reactivity and electronic properties. nih.govnih.gov
Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, signifies the ability to receive an electron. ijirse.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. ijirse.inedu.krd
For this compound (o-fluoronitrobenzene), these properties have been investigated using computational methods such as Density Functional Theory (DFT) at the B3LYP/6-311++G** level. nih.gov The analysis of the frontier orbitals reveals the distribution of electron density and the sites susceptible to chemical attack. nih.gov The HOMO and LUMO energies are calculated to understand electronic transitions and charge transfer within the molecule. nih.govsigmaaldrich.com The HOMO-LUMO gap provides a measure of the molecule's excitability; a smaller gap suggests that the molecule is more reactive as it requires less energy to promote an electron from the HOMO to the LUMO. wuxiapptec.com
A comparative study between o-fluoronitrobenzene and p-fluoronitrobenzene using DFT methods has provided detailed insights into their electronic structures. nih.govsigmaaldrich.com The calculated HOMO, LUMO, and energy gap values from these theoretical studies help in predicting the molecule's behavior in chemical reactions. nih.gov
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -7.9 eV (Typical Calculated Value) | Region of highest electron density; acts as an electron donor. ijirse.in |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.5 eV (Typical Calculated Value) | Region of lowest electron density; acts as an electron acceptor. ijirse.in |
| Energy Gap (ΔE) | 6.4 eV (Typical Calculated Value) | Indicates chemical reactivity and stability; a large gap implies high stability. wuxiapptec.com |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational preferences of this compound are dictated by a balance of intramolecular and intermolecular forces. The nitro group's orientation relative to the benzene ring is a key conformational feature. While resonance stabilization would favor a planar conformation, steric hindrance between the adjacent fluorine and nitro groups can cause the nitro group to twist out of the benzene plane. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
While specific crystal data for this compound is found within specialized databases, the analysis of related compounds illustrates the type of information obtained. For example, the crystal structure of 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene has been determined, revealing key structural parameters and intermolecular interactions, such as O···Br contacts, that stabilize its crystal lattice. iucr.org Such data is fundamental for understanding the solid-state properties of the material.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆BrF₄NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P n a 2₁ |
| a (Å) | 5.6718 (3) |
| b (Å) | 10.9476 (6) |
| c (Å) | 12.2652 (8) |
| Volume (ų) | 761.58 (8) |
| Z (Molecules per unit cell) | 4 |
| Key Interaction | O···Br contacts [3.150 (2) Å] |
Table of Compounds
Environmental Fate and Ecotoxicological Research
Degradation Pathways in Environmental Compartments
The degradation of 1-Fluoro-2-nitrobenzene (B31998) in the environment is expected to be governed by a combination of photodegradation, biodegradation, and chemical transformation processes. The presence of both a nitro group and a fluorine atom on the benzene (B151609) ring influences its reactivity and susceptibility to these degradation pathways.
In the atmosphere, nitroaromatic compounds can be degraded by photolysis. For nitrobenzene (B124822), photodegradation can proceed through the release of nitric oxide (NO) and an aryloxy radical. ucl.ac.uk The process can be influenced by the excitation wavelength, with different mechanisms dominating at different energy levels. ucl.ac.ukrsc.org It is plausible that this compound would follow a similar pathway, leading to the formation of fluorinated phenolic compounds.
In aqueous environments, photocatalytic degradation has been shown to be an effective method for breaking down nitrobenzene. acs.orgmdpi.comresearchgate.net Studies using catalysts like titanium dioxide (TiO2) have demonstrated high degradation efficiencies. researchgate.net The degradation of nitrobenzene in water can be initiated by hydroxyl radicals, leading to the formation of nitrophenols, which are then further oxidized. mdpi.com The presence of a fluorine atom in this compound would likely influence the position of hydroxyl radical attack and the subsequent degradation products.
The biodegradation of nitroaromatic compounds is a key process in their removal from aquatic environments and wastewater treatment systems. mdpi.comresearchgate.net Bacteria have evolved diverse enzymatic pathways to break down these compounds. nih.gov
For nitrobenzene, both aerobic and anaerobic biodegradation pathways have been identified. Aerobic degradation often starts with a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of catechol, which is then further metabolized. researchgate.netnih.gov An alternative aerobic pathway involves the partial reduction of the nitro group. researchgate.net Anaerobic degradation typically proceeds via the reduction of the nitro group to an amino group, forming aniline (B41778). omicsonline.org
The presence of a fluorine atom in this compound is expected to affect its biodegradability. While some microorganisms are capable of degrading fluorinated aromatic compounds, the carbon-fluorine bond is generally strong and can make the compound more recalcitrant. nih.govresearchgate.net Studies on other halogenated nitroaromatics, such as 1-chloro-2-nitrobenzene (B146284), have shown that biotransformation is possible, for instance through the action of azoreductase enzymes which can reduce the nitro group. omicsonline.orgresearchgate.net It is likely that the biodegradation of this compound would proceed via similar enzymatic reactions, although potentially at a slower rate than its non-fluorinated counterpart.
Wastewater from the production of nitroaromatic compounds is often treated in biological wastewater treatment plants. google.com The effectiveness of these plants in removing specific compounds like this compound would depend on the microbial communities present and the operating conditions. mdpi.com
Hydrolysis is a chemical process that can contribute to the degradation of certain organic compounds in water. For this compound, the presence of the electron-withdrawing nitro group can activate the fluorine atom to nucleophilic substitution by water (hydrolysis), which would yield 2-nitrophenol.
While specific hydrolysis data for this compound is scarce, studies on the related compound 1-fluoro-2,4-dinitrobenzene (B121222) show that it undergoes hydrolysis. nih.govresearchgate.net The rate of this reaction is influenced by factors such as pH and the presence of catalysts. nih.gov It is reasonable to expect that this compound would also undergo hydrolysis, although likely at a slower rate than the dinitro-substituted analogue due to the reduced electron-withdrawing effect of a single nitro group.
Environmental Monitoring and Occurrence
The extent of environmental contamination by this compound is not well-documented. Monitoring data is essential for assessing the potential risks associated with its release into the environment.
There is a lack of specific monitoring data for this compound in surface water and groundwater. However, data for the parent compound, nitrobenzene, has shown its presence in both surface and groundwater, particularly in areas with industrial activity. waterqualitydata.uswaterqualitydata.usnih.gov Given that this compound is used as an industrial intermediate, there is a potential for its release into water bodies through industrial effluents. triownchemie.com Its mobility in the environment is expected to be influenced by its volatility and water solubility. fishersci.comfishersci.com
Table 1: Physicochemical Properties Influencing Environmental Mobility of Fluoronitrobenzene Isomers
| Property | This compound | 1-Fluoro-4-nitrobenzene (B44160) |
| Log Pow (Octanol-Water Partition Coefficient) | 1.7 | 1.8 |
| Mobility in Soil | Likely to be mobile due to volatility | Not likely to be mobile due to low water solubility |
| Persistence | May persist | Persistence is unlikely |
Data sourced from Safety Data Sheets. fishersci.comfishersci.com
The primary source of this compound in the environment is likely to be emissions from facilities where it is produced or used as a chemical intermediate. triownchemie.com These emissions can occur through wastewater discharges, air emissions, and improper disposal of waste. nih.gov
Wastewater from nitroaromatic production can contain the primary product as well as various by-products. google.com The concentration of these compounds in industrial effluents can be significant if not properly treated. nih.gov While specific emission data for this compound is not publicly available, the general practices in the chemical industry for handling nitroaromatic compounds suggest that there is a potential for its release. chemicke-listy.cz
Ecotoxicity Studies
This compound is recognized as a substance with significant toxicity to aquatic life, leading to long-term adverse effects in the aquatic environment. Regulatory classifications from multiple sources confirm its environmental hazard potential. The compound is formally classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Aquatic Chronic 2, with the corresponding hazard statement H411 indicating it is "Toxic to aquatic life with long lasting effects" sigmaaldrich.com. This classification suggests that the substance may cause lasting harm to aquatic ecosystems. While specific experimental data detailing the median lethal concentration (LC50) for fish or median effective concentration (EC50) for invertebrates like Daphnia are not detailed in the available research, the formal hazard classification points to a significant risk profile for aquatic organisms.
GHS Hazard Classification for Aquatic Environment
| Hazard Class | Hazard Statement Code | Hazard Statement Description |
|---|---|---|
| Aquatic Chronic 2 | H411 | Toxic to aquatic life with long lasting effects sigmaaldrich.com |
The bioaccumulation potential of a chemical substance refers to its tendency to be taken up by and concentrated in organisms. This is often predicted by the octanol-water partition coefficient (Log Kow), which measures a chemical's lipophilicity, or its affinity for fatty tissues. A low Log Kow value generally indicates a lower likelihood of bioaccumulation.
Physicochemical Properties Related to Bioaccumulation
| Parameter | Value | Interpretation |
|---|---|---|
| Log Kow (XLogP3) | 1.7 nih.gov | Low potential for bioaccumulation |
Laboratory Safety and Handling Protocols in Research Settings
Hazard Identification and Classification (GHS)
1-Fluoro-2-nitrobenzene (B31998) is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary hazards are related to its toxicity. The compound is toxic if swallowed, fatal in contact with skin, and may cause damage to organs through prolonged or repeated exposure. nih.govfishersci.comeuropa.eu It is also a skin and serious eye irritant. fishersci.comchemicalbook.com
The GHS classification for this compound, as provided by various suppliers and regulatory bodies, is summarized below. It is important to note that classifications can vary slightly between suppliers based on the data they have considered. nih.gov
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 2 / Category 3 | H310: Fatal in contact with skin / H311: Toxic in contact with skin |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — repeated exposure | Category 1 / Category 2 | H372: Causes damage to organs through prolonged or repeated exposure / H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the aquatic environment, short-term (acute) | Category 2 | H401: Toxic to aquatic life |
Data sourced from multiple safety data sheets. nih.govfishersci.comchemicalbook.comsigmaaldrich.com
Signal Word: Danger fishersci.comeuropa.euchemicalbook.com
Hazard Pictograms:
Skull and crossbones (denoting acute toxicity)
Health hazard (denoting specific target organ toxicity)
Exclamation mark (denoting skin/eye irritation)
Environment (denoting aquatic hazard)
Absorption of this compound into the body can lead to the formation of methemoglobin, which can cause cyanosis. The onset of these effects may be delayed for two to four hours or longer. sigmaaldrich.comchemicalbook.com
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following PPE should be worn at all times when working with this compound in a research setting:
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and vapors. chemicalbook.comchemicalbook.combiosynth.com Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). fishersci.comchemicalbook.com
Skin Protection:
Gloves: Chemical-resistant gloves must be worn. sigmaaldrich.combiosynth.comontosight.ai It is crucial to inspect gloves prior to use and to use a proper glove removal technique to avoid skin contact. chemicalbook.comsigmaaldrich.com Contaminated gloves should be disposed of in accordance with applicable laws. chemicalbook.com
Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure. chemicalbook.combiosynth.com In cases of potential significant exposure, impervious clothing may be necessary.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists. fishersci.comchemicalbook.combiosynth.com If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.comchemicalbook.combiosynth.com
Safe Handling and Storage Procedures
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
Avoid all contact with skin, eyes, and clothing. chemicalbook.comchemicalbook.combiosynth.com
Do not inhale vapors or mists. chemicalbook.comsigmaaldrich.com All work should be performed under a chemical fume hood. fishersci.com
Wash hands thoroughly after handling, and before breaks. chemicalbook.comsigmaaldrich.com
Do not eat, drink, or smoke in areas where the chemical is handled or stored. chemicalbook.comsigmaaldrich.com
Empty containers may retain product residue and can be dangerous. chemicalbook.com
Storage:
Store in a cool, dry, and well-ventilated place. fishersci.comchemicalbook.comchemicalbook.com
Keep containers tightly closed to prevent leakage. chemicalbook.comsigmaaldrich.combiosynth.com Containers that have been opened must be carefully resealed and kept upright. chemicalbook.com
Store locked up or in an area accessible only to qualified or authorized personnel. chemicalbook.comsigmaaldrich.com
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. fishersci.com
Spill and Leak Procedures
In the event of a spill or leak of this compound, immediate and appropriate action must be taken to contain the spill and prevent exposure.
Immediate Actions: Evacuate personnel from the affected area and ensure adequate ventilation. fishersci.comchemicalbook.com Remove all sources of ignition. thermofisher.com
Containment: For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite. fishersci.comchemicalbook.com For larger spills, dike the area to prevent spreading. Cover drains to prevent the material from entering them. sigmaaldrich.com
Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste. fishersci.comchemicalbook.comfishersci.ie Clean the affected area thoroughly.
Personal Protection: Personnel involved in the cleanup must wear the appropriate PPE as detailed in section 7.2, including respiratory protection. chemicalbook.com
Waste Disposal Considerations in Research
The disposal of this compound and its contaminated materials must be handled with care and in accordance with all local, regional, and national regulations. fishersci.comsigmaaldrich.com
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. fishersci.com Due to its toxicity and environmental hazards, this compound is considered a hazardous waste.
Disposal Methods: The compound should be disposed of by a licensed professional waste disposal service. sigmaaldrich.com It should not be allowed to enter drains or the environment. chemicalbook.comsigmaaldrich.com Incineration in a permitted hazardous waste incinerator is a common disposal method. cdc.gov
Container Disposal: Empty containers should be treated as hazardous waste as they may contain residual product. chemicalbook.com Do not reuse empty containers. sigmaaldrich.com
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Catalytic Systems
Traditional synthesis of 1-fluoro-2-nitrobenzene (B31998) often involves halogen exchange (Halex) reactions, starting from 2-chloronitrobenzene. Future research is focused on developing more efficient, selective, and environmentally benign catalytic systems to drive this transformation.
One promising area is the advancement of phase-transfer catalysis (PTC) . Research has demonstrated that quaternary ammonium (B1175870) salts can effectively catalyze the fluorination of chloronitrobenzene compounds. google.com Future work is aimed at designing more robust and recyclable phase-transfer catalysts that can operate under milder conditions and with lower catalyst loadings. A key trend is the development of hydrogen bonding phase-transfer catalysis (HB-PTC), which utilizes neutral H-bond donors to solubilize and activate alkali metal fluorides (e.g., potassium fluoride), offering a pathway for highly enantioselective fluorination reactions. nih.goved.ac.uk
Additionally, exploration into novel catalyst families is underway. For instance, processes utilizing antimony (Sb) halide catalysts in hydrofluoric acid (HF) are being investigated as a new, potentially waste-reducing method for producing fluorinated aromatics. epo.org Such systems could offer an alternative to traditional methods, potentially providing higher yields and avoiding certain waste by-products. epo.org
Future research in this area will likely focus on the following:
Catalyst Design: Developing highly active and recyclable catalysts, including novel onium salts, crown ethers, and hydrogen-bond donors.
Process Intensification: Optimizing reaction conditions (temperature, solvent, pressure) to maximize yield and minimize energy consumption.
Alternative Fluorinating Agents: Investigating the efficacy of different fluoride (B91410) sources beyond traditional alkali metal fluorides.
| Catalytic System | Key Features | Emerging Trends | Potential Advantages |
|---|---|---|---|
| Quaternary Ammonium Salts | Standard phase-transfer catalysts for Halex reactions. google.com | Development of catalysts with improved thermal stability and recyclability. | Cost-effective, well-understood mechanism. |
| Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) | Uses neutral H-bond donors (e.g., bis-urea) to activate fluoride salts. nih.gov | Synergistic systems combining H-bond donors and onium salts for enantioconvergent substitutions. ed.ac.uk | Enables asymmetric fluorination, uses inexpensive fluoride sources. nih.goved.ac.uk |
| Antimony (Sb) Halides | Super-acidic catalyst system for fluorination in HF. epo.org | Application to a wider range of chlorinated aromatic precursors. | Potentially high catalytic activity and reduced waste streams. epo.org |
Exploration of New Chemical Reactivity Profiles
The reactivity of this compound is dominated by the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nbinno.com While this is its primary mode of application, future research is aimed at uncovering and exploiting more nuanced reactivity.
Emerging research directions include:
Directed C-H Functionalization: Investigating methods to selectively functionalize the C-H bonds of the aromatic ring, leveraging the existing fluoro and nitro groups as directing agents. This could open pathways to novel derivatives that are difficult to access through traditional substitution chemistry.
Photocatalysis and Radical Chemistry: Utilizing light-mediated catalysis to generate radical intermediates from this compound. This could enable new types of bond-forming reactions that are complementary to ionic pathways, such as novel cross-coupling reactions.
Transition Metal-Catalyzed Reactions: Exploring the use of transition metal catalysts to engage the C-F or C-N bonds in novel transformations beyond simple substitution or reduction. This could involve reductive elimination or oxidative addition cycles to build more complex molecular architectures.
The goal is to expand the synthetic toolbox for this intermediate, allowing chemists to use it not just as a precursor for amines or via SNAr, but as a versatile scaffold for constructing highly functionalized aromatic compounds.
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound and its derivatives, advanced modeling offers the potential to predict properties and reaction outcomes with increasing accuracy, reducing the need for extensive empirical screening.
Density Functional Theory (DFT) is a key method used in this area. Studies on related molecules like 3-chloro-4-fluoronitrobenzene (B104753) have shown that DFT calculations can accurately predict molecular geometries, vibrational spectra (FT-IR and FT-Raman), and NMR chemical shifts. prensipjournals.comresearchgate.net Furthermore, DFT is used to analyze electronic properties by calculating frontier molecular orbitals (HOMO-LUMO) and mapping molecular electrostatic potential (MEP), which helps in understanding and predicting the molecule's reactivity towards electrophiles and nucleophiles. prensipjournals.comprensipjournals.com
The emerging trend is the integration of machine learning (ML) with quantum chemical calculations. ML models can be trained on large datasets of DFT-calculated properties to predict the properties of new molecules with a fraction of the computational cost. nih.govneliti.com This synergistic approach can be used to:
Predict Reaction Barriers: Develop quantitative structure-property relationship (QSPR) models to predict the activation energies for various reactions involving this compound. neliti.com
Screen for Novel Reactivity: Use ML to rapidly screen virtual libraries of catalysts and substrates to identify promising conditions for new transformations.
Optimize Material Properties: Predict the electronic and optical properties of polymers or other materials derived from this compound, guiding the design of new materials for applications like optoelectronics. nih.gov
Another frontier is the development of interactive reactivity exploration tools, which may combine approximate quantum methods with haptic force-feedback devices, allowing researchers to intuitively "feel" and explore potential energy surfaces and reaction pathways in real-time. compchemhighlights.org
| Computational Method | Predicted Properties | Future Trends |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, NMR shifts, HOMO-LUMO energies, molecular electrostatic potential. prensipjournals.comresearchgate.net | Increased accuracy with new functionals; application to transition state modeling for novel reactions. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions. | Prediction of photophysical properties for optoelectronic material design. |
| Machine Learning (ML) integrated with DFT | Rapid prediction of properties (e.g., reaction affinity, stability) based on DFT-trained models. nih.gov | High-throughput virtual screening for new catalysts and applications; prediction of experimental outcomes. nih.govneliti.com |
Applications in Emerging Fields (e.g., Optoelectronics, Medicinal Chemistry beyond current scope)
While this compound is a staple in the synthesis of pharmaceuticals and agrochemicals, future growth lies in its application in high-technology fields and as a more sophisticated pharmacophore.
In optoelectronics , fluorinated organic materials are highly sought after for their unique electronic properties. rsc.org The introduction of fluorine atoms into conjugated systems can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances stability against oxidative degradation. rsc.org Derivatives of this compound could serve as key building blocks for:
Organic Light-Emitting Diodes (OLEDs): As components of host materials, electron-transport materials, or emitters.
Organic Field-Effect Transistors (OFETs): The fluorine atom can influence molecular packing in the solid state, potentially enhancing charge carrier mobility. rsc.org
Organic Photovoltaics (OPVs): As components of non-fullerene acceptors or donor polymers, where the electronic properties can be tuned to optimize device performance.
In medicinal chemistry , the focus is shifting from using this compound merely as an intermediate to incorporating the fluoronitroaryl motif into drug candidates to modulate their properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The nitro group, while often viewed as a toxicophore, is present in several approved drugs and is being re-evaluated for its potential in targeted therapies, such as hypoxia-activated prodrugs for cancer treatment. Future research will explore the synthesis of complex molecules where the this compound core is retained to impart specific pharmacological activities, moving beyond its traditional role as a disposable building block.
Sustainable Chemical Processes for this compound Production and Use
The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis and application of this compound are no exception. Future trends are focused on minimizing waste, reducing energy consumption, and using renewable resources.
Flow chemistry represents a significant shift from traditional batch processing. Conducting reactions in continuous flow reactors offers superior control over reaction parameters like temperature and mixing, which can lead to higher yields, improved safety (especially for handling hazardous intermediates), and easier scalability. rsc.orgnih.govyoutube.com The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow processes, which can reduce solvent usage and energy inputs. rsc.org
Biocatalysis offers another avenue for sustainable synthesis. researchgate.net The use of enzymes to catalyze chemical reactions occurs under mild conditions (ambient temperature and pressure, neutral pH) and often in water, drastically reducing the environmental impact. dtu.dktudelft.nl Research in this area is focused on:
Enzyme Engineering: Developing robust enzymes through directed evolution that can perform nitration or fluorination reactions with high selectivity.
Cascade Reactions: Designing multi-step syntheses where several enzymatic transformations are performed in a single pot, mimicking the efficiency of metabolic pathways in nature. researchgate.net This could be applied to the conversion of simple precursors into complex derivatives of this compound without isolating intermediates.
These sustainable approaches, combined with the development of greener solvents and more efficient catalysts, will be critical in shaping the future of this compound production and its role in a circular economy. researchgate.net
Q & A
Q. What are the key synthetic routes for 1-fluoro-2-nitrobenzene in laboratory settings?
The compound is synthesized via two primary routes:
- Nitration of fluorobenzene : Produces a mixture of ortho and para isomers, with separation required .
- Halex reaction : Substitution of o-chloronitrobenzene with sodium fluoride under controlled conditions to yield the pure ortho isomer . Reaction optimization often involves adjusting solvent polarity and temperature to favor regioselectivity.
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to its STOT RE 1 (specific target organ toxicity) classification .
- Environmental precautions : Classified as WGK 3 (highly hazardous to aquatic life), requiring strict waste segregation and disposal via certified facilities .
Q. Which analytical methods confirm structural purity of this compound derivatives?
- 1H-NMR spectroscopy : Used to verify substitution patterns (e.g., δ 8.00 ppm for aromatic protons in phenoxazine derivatives) .
- FT-IR/Raman spectroscopy : Identifies functional groups like nitro (-NO₂) and fluoro (-F) through characteristic vibrational modes (e.g., nitro stretching at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on phenolic nucleophiles influence yields in diphenyl ether synthesis?
In reactions with this compound, electron-withdrawing groups (e.g., -NO₂, -CHO) on phenols enhance yields (80–91%) by stabilizing transition states via resonance. In contrast, electron-donating groups (e.g., -OCH₃) show moderate efficiency (70–80%) due to reduced nucleophilicity . For example:
| Phenol Substituent | Yield (%) |
|---|---|
| 4-Nitro (2l) | 91 |
| 4-Methoxy (2a) | 80 |
| 4-Aldehyde (2j) | 87 |
Q. What catalytic systems improve coupling reactions involving this compound?
- CuBr catalysis : Enables efficient synthesis of 2-aryl benzimidazoles via oxidation/coupling with benzylamines at 80°C in DMF, achieving >85% yield .
- Sodalite zeolite : Acts as a solid base in diphenyl ether synthesis, reducing side reactions and improving yields to ~90% under mild conditions (DMSO, 100°C) .
- Palladium/copper systems : Facilitate Sonogashira cross-coupling with terminal alkynes, though harsh conditions (135°C, 72 hours) are required for optimal yields .
Q. How does microwave irradiation optimize reactions with this compound?
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, phenoxazine derivatives are synthesized in 88% yield via microwave heating (14.09 mmol scale, 10–15 minutes) compared to conventional thermal methods (6–8 hours) .
Q. What mechanistic insights explain regioselectivity in nucleophilic aromatic substitution?
The nitro group meta-directs nucleophilic attack, while the fluorine atom (ortho/para-directing) enhances leaving-group ability. Fluoride ions (e.g., from NaF) stabilize intermediates via hydrogen bonding, favoring substitution at the ortho position .
Q. How do reaction conditions affect Sonogashira cross-coupling efficiency?
- Temperature : Elevated temperatures (135°C) overcome kinetic barriers but risk decomposition .
- Alkyne choice : Triethylsilylacetylene yields 1-(2-nitrophenyl)-2-(triethylsilyl)acetylene in >70% yield, outperforming non-silylated alkynes due to steric and electronic stabilization .
Contradiction Analysis
- Catalyst efficiency : While sodalite zeolite achieves high yields in diphenyl ether synthesis (91%) under mild conditions , Sonogashira reactions require Pd/Cu systems with harsher parameters for comparable results . This discrepancy highlights the need for tailored catalytic systems based on reaction type.
- Substituent effects : Methoxy groups on phenols show variable yields (80% in diphenyl ethers vs. lower efficiency in benzimidazole synthesis), suggesting solvent-dependent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
